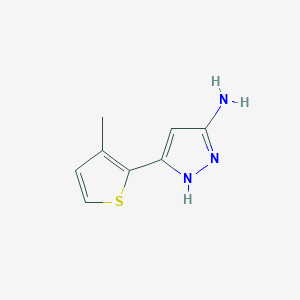

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including anticonvulsant and antinociceptive activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Amide Formation Reactions

This compound readily undergoes amidation reactions at the 5-amino position. In one protocol, 5-bromothiophene carboxylic acid was coupled with substituted pyrazoles using TiCl₄/pyridine or DMAP (4-dimethylaminopyridine) catalysts .

Reaction Conditions and Yields

| Protocol | Catalyst | Base/Solvent | Yield (%) |

|---|---|---|---|

| A | TiCl₄ | Pyridine | 12 |

| B | DMAP | DCM/DMF | 48 |

Mechanism : The reaction proceeds via activation of the carboxylic acid (e.g., via TiCl₄-mediated electrophilic activation), followed by nucleophilic attack by the pyrazole amine .

Multicomponent Domino Reactions

Pyrazol-5-amines participate in domino reactions with arylglyoxals to form fused heterocycles. For example, reactions with 2,2-dihydroxy-1-phenylethanone in DMF using p-TsOH as a promoter yield dipyrazolo-fused 1,7-naphthyridines :

Key Reaction Parameters

-

Promoter : p-TsOH (1.0 equiv)

-

Solvent : DMF

-

Temperature : 120°C (microwave irradiation)

Mechanistic Pathway :

-

Protonation of arylglyoxal by p-TsOH.

-

Dehydration and condensation with pyrazol-5-amine.

-

Sequential [3 + 2 + 1] heteroannulation and intramolecular cyclization .

Reductive Amination

The amine group facilitates reductive amination with aldehydes. In a solvent-free protocol, 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine reacts with p-methoxybenzaldehyde to form imine intermediates, which are reduced by NaBH₄ to yield N-alkylated derivatives :

Conditions :

Formation of Pyrazolo-Fused Heterocycles

Under acidic conditions, this amine participates in cyclocondensation reactions. For instance, with 3-ethylthiophene-2-carbaldehyde , it forms pyrrolo[2,3-c]pyrazoles via:

Representative Product :

Metal-Complexation Reactions

The pyrazole nitrogen and thiophene sulfur atoms act as ligands for transition metals. Titanium complexes have been reported via reactions with TiCl₄, forming coordination compounds that influence catalytic activity in organic synthesis .

Comparative Reactivity Table

Stability and Side Reactions

-

Acidic Conditions : The methylthiophene moiety stabilizes the ring against electrophilic substitution, but prolonged exposure to strong acids (e.g., HCl) may lead to demethylation .

-

Oxidative Conditions : Thiophene rings can undergo sulfoxidation, though this is mitigated by steric protection from the methyl group .

This compound’s versatility in forming amides, heterocycles, and coordination complexes makes it valuable in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticonvulsant and antinociceptive properties, making it a candidate for pain management and seizure control.

Industry: Utilized in the development of new materials with specific electronic properties

Wirkmechanismus

The mechanism of action of 3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with voltage-gated sodium and calcium channels, as well as the GABA transporter. This interaction modulates neuronal excitability, leading to its anticonvulsant and antinociceptive effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione

- 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride

Uniqueness

3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to its specific structural features that confer distinct pharmacological properties. Compared to similar compounds, it exhibits a balanced inhibition of neuronal voltage-sensitive sodium and calcium channels, making it a promising candidate for further drug development .

Biologische Aktivität

3-(3-Methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C₈H₉N₃S

- Molecular Weight: 179.24 g/mol

- SMILES Representation: CC1=C(SC=C1)C2=CC(=NN2)N

The compound features a thiophene ring fused with a pyrazole ring, which is significant for its biological activity.

Research indicates that this compound may function through several biochemical pathways, primarily involving the modulation of pain signaling and potential interactions with various biological macromolecules.

Target of Action

The compound has been investigated for its role as an enzyme inhibitor , particularly in pathways related to pain and inflammation. Related compounds have demonstrated significant antinociceptive (pain-relieving) and antiallodynic (preventing pain from normally non-painful stimuli) activities in various models of pain, including:

- Tonic pain models

- Chemotherapy-induced peripheral neuropathy

- Diabetic neuropathy.

Biological Activity Overview

This compound has shown promise in various biological assays:

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

-

Antinociceptive Studies:

- A study demonstrated that related pyrazole derivatives significantly reduced pain responses in animal models, suggesting a similar effect for this compound.

-

Anticonvulsant Activity:

- Research has highlighted that certain pyrazole compounds exhibit anticonvulsant properties, indicating that this compound may also be effective in managing seizures.

- Enzyme Inhibition:

- Antitumor Potential:

Eigenschaften

IUPAC Name |

5-(3-methylthiophen-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKUQSYVOZWMER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.